n-Hexyl-3,5-diaminobenzoate

Description

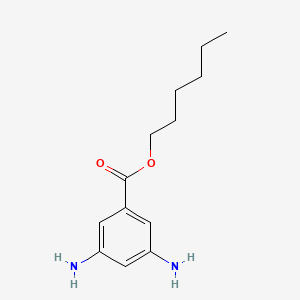

n-Hexyl-3,5-diaminobenzoate is an aromatic diamine ester derived from 3,5-diaminobenzoic acid, featuring a hexyl alkyl chain esterified at the carboxylic acid position. This compound belongs to a class of diaminobenzoate esters, which are critical intermediates in polymer chemistry, particularly in synthesizing polyurethanes, epoxy resins, and high-performance adhesives . The hexyl chain contributes to solubility in organic solvents and flexibility in polymer matrices, making it advantageous for applications requiring tailored mechanical properties.

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

hexyl 3,5-diaminobenzoate |

InChI |

InChI=1S/C13H20N2O2/c1-2-3-4-5-6-17-13(16)10-7-11(14)9-12(15)8-10/h7-9H,2-6,14-15H2,1H3 |

InChI Key |

YWJHBIZRCBKFRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=CC(=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diaminobenzoic acid hexyl ester typically involves the esterification of 3,5-diaminobenzoic acid. One common method is to react 3,5-diaminobenzoic acid with hexanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Esterification Reaction:

Industrial Production Methods

Industrial production of 3,5-diaminobenzoic acid hexyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

n-Hexyl-3,5-diaminobenzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3,5-Dinitrobenzoic acid hexyl ester

Reduction: 3,5-Diaminobenzyl alcohol hexyl ester

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

n-Hexyl-3,5-diaminobenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3,5-diaminobenzoic acid hexyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino groups can form hydrogen bonds with biological targets, while the ester group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

n-Hexyl-3,5-diaminobenzoate shares functional similarities with other alkyl esters of diaminobenzoic acids, which are frequently employed as curing agents or crosslinkers in polymer systems. Below is a detailed comparison based on structural features, substituent effects, and industrial applications:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Comparison Points:

Alkyl Chain Impact: The linear hexyl chain in this compound enhances solubility in nonpolar solvents compared to shorter or branched chains (e.g., 2-methylpropyl). This property facilitates processing in solvent-based polymer formulations. Branched chains (e.g., 2-methylpropyl) or polyether backbones (e.g., Versalink®) introduce steric hindrance or flexibility, respectively, altering curing kinetics and final polymer properties .

Unsubstituted amine groups in this compound allow for higher reactivity in crosslinking compared to halogenated analogs.

Application-Specific Performance: this compound is suited for applications requiring a balance of rigidity and processability, such as adhesives. Versalink® derivatives prioritize flexibility, making them ideal for elastomers, while halogenated variants target niche flame-retardant applications.

Research Findings and Limitations:

- Synthetic Feasibility: Alkyl diaminobenzoates are typically synthesized via esterification of 3,5-diaminobenzoic acid with corresponding alcohols. Longer alkyl chains (e.g., C6) require optimized reaction conditions to avoid side reactions .

- Thermal Properties: Preliminary data on analogous compounds suggest that this compound likely exhibits a glass transition temperature (Tg) between 50–70°C, intermediate between rigid short-chain esters and flexible polyether-linked variants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.